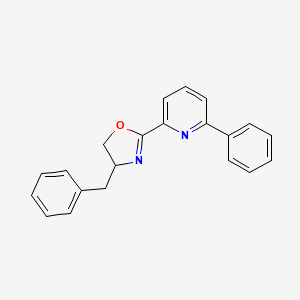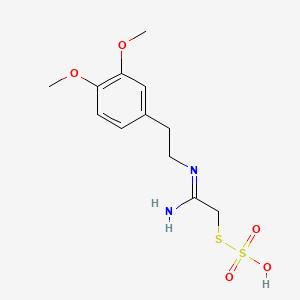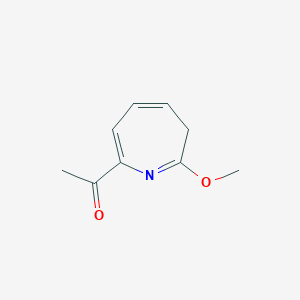![molecular formula C29H48O2 B13822396 (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol is a complex organic molecule with a unique structure. This compound belongs to the class of polycyclic hydrocarbons and is characterized by its multiple ring systems and various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:
Cyclization Reactions: Formation of the polycyclic core structure through cyclization reactions.
Functional Group Transformations: Introduction of hydroxyl groups and other functional groups at specific positions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.
Scale-Up Techniques: Techniques such as continuous flow chemistry may be employed to scale up the production process.
Purification Methods: Advanced purification methods like chromatography and crystallization are essential to obtain the compound in pure form.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups to form saturated compounds.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a lead compound for drug development due to its unique structure and biological activities.
Industry: Applications in the synthesis of advanced materials and as a precursor for other complex molecules.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
Cholesterol: Similar polycyclic structure but different functional groups and biological roles.
Steroids: Share the polycyclic core structure but differ in functional groups and biological activities.
Terpenoids: Similar structural complexity but different in terms of functional groups and biosynthetic pathways.
Uniqueness
This compound is unique due to its specific stereochemistry, functional groups, and potential biological activities. Its complex structure makes it a valuable compound for studying intricate organic reactions and developing new therapeutic agents.
属性
分子式 |
C29H48O2 |
|---|---|
分子量 |
428.7 g/mol |
IUPAC 名称 |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol |
InChI |
InChI=1S/C29H48O2/c1-18(2)19-10-15-29(31)17-16-27(6)20(24(19)29)8-9-22-26(5)13-12-23(30)25(3,4)21(26)11-14-28(22,27)7/h19-24,30-31H,1,8-17H2,2-7H3/t19-,20+,21-,22+,23-,24+,26-,27+,28+,29-/m0/s1 |
InChI 键 |
QMYGTTSPVRKRJP-SKEMKGFNSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)



![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
